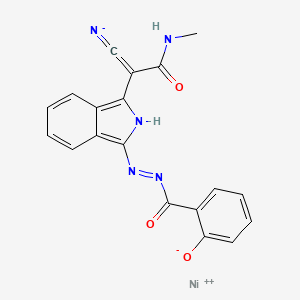
3-Hydroxy-4-sulfo-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-sulfo-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature conditions, typically between 220-260°C . The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for sulfonic acid group substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters, amides, and other substituted derivatives.
Scientific Research Applications
3-Hydroxy-4-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of azo dyes and pigments. The compound’s ability to undergo azo coupling reactions makes it valuable in the production of various colored compounds.
Biology: The compound is used in biochemical assays and as a reagent for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-sulfo-2-naphthoic acid involves its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but lacks the sulfonic acid group.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Calconcarboxylic acid: A related compound used as a metal ion indicator.
Uniqueness
3-Hydroxy-4-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
6313-95-7 |
|---|---|
Molecular Formula |
C11H8O6S |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI Key |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



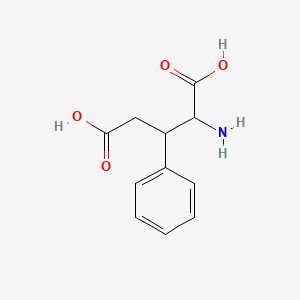
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

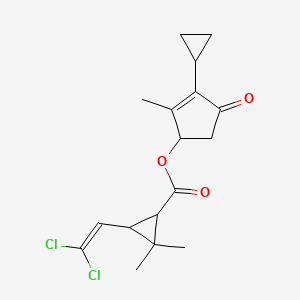
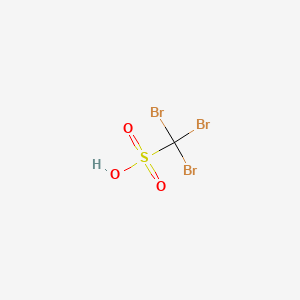
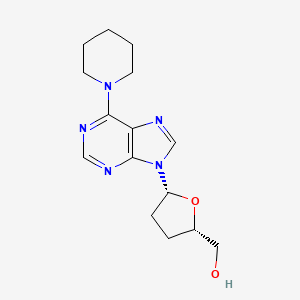
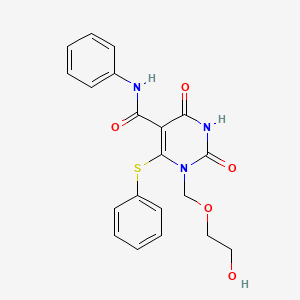
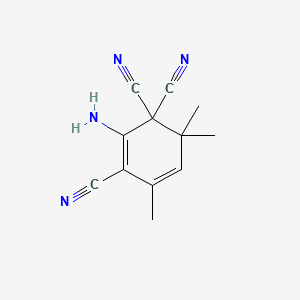
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)

![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

